molecular formula C9H4F2O2 B8130139 5-Ethynyl-2,2-difluoro-benzo[1,3]dioxole

5-Ethynyl-2,2-difluoro-benzo[1,3]dioxole

Cat. No.: B8130139
M. Wt: 182.12 g/mol
InChI Key: LTIGUJSOOAAZJY-UHFFFAOYSA-N
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Description

5-Ethynyl-2,2-difluoro-benzo[1,3]dioxole is an organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a benzo[1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where an ethynyl group is introduced using an ethynyl halide and a suitable base under mild conditions . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.

Industrial Production Methods: Industrial production of 5-Ethynyl-2,2-difluoro-benzo[1,3]dioxole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher

Properties

IUPAC Name

5-ethynyl-2,2-difluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h1,3-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIGUJSOOAAZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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